2-Bromo-4-cyclopropylbenzonitrile
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Overview
Description
2-Bromo-4-cyclopropylbenzonitrile is an organic compound with the molecular formula C10H8BrN and a molecular weight of 222.08 g/mol . It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the second position and a cyclopropyl group at the fourth position. This compound is primarily used in research and development within the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-cyclopropylbenzonitrile typically involves the bromination of 4-cyclopropylbenzonitrile. One common method is the reaction of 4-cyclopropylbenzonitrile with bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) under controlled conditions . The reaction is carried out in an inert solvent like dichloromethane at a temperature range of 0-5°C to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-cyclopropylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, DMF), and bases (e.g., NaOH, K2CO3).
Coupling: Boronic acids, palladium catalysts (e.g., Pd(PPh3)4), and bases (e.g., K2CO3, Na2CO3).
Reduction: Reducing agents (e.g., LiAlH4, H2/Pd), solvents (e.g., THF, ethanol).
Major Products:
- Substituted benzonitriles
- Biaryl compounds
- Amines
Scientific Research Applications
2-Bromo-4-cyclopropylbenzonitrile is utilized in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly in the synthesis of molecules with anticancer, antiviral, and antibacterial properties.
Material Science: It is employed in the preparation of advanced materials, such as polymers and liquid crystals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-cyclopropylbenzonitrile depends on its specific application. In medicinal chemistry, it may act as a precursor to bioactive molecules that target specific enzymes or receptors. The bromine and nitrile groups can interact with biological targets through various mechanisms, including covalent bonding, hydrogen bonding, and hydrophobic interactions .
Comparison with Similar Compounds
- 2-Bromo-4-methylbenzonitrile
- 2-Bromo-4-chlorobenzonitrile
- 2-Bromo-4-fluorobenzonitrile
Comparison: 2-Bromo-4-cyclopropylbenzonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound in research and development .
Properties
IUPAC Name |
2-bromo-4-cyclopropylbenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN/c11-10-5-8(7-1-2-7)3-4-9(10)6-12/h3-5,7H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQNMIDBWDLAFFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=C(C=C2)C#N)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.08 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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